N'-[(E)-(2-bromophenyl)methylidene]-2-(quinolin-8-yloxy)acetohydrazide
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Overview
Description
N’-[(E)-(2-bromophenyl)methylidene]-2-(quinolin-8-yloxy)acetohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a bromophenyl group and a quinolin-8-yloxy moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-2-(quinolin-8-yloxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of quinolin-8-yloxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide intermediate is then reacted with 2-bromobenzaldehyde under reflux conditions in the presence of an acid catalyst to yield the final product.
The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Reflux (approximately 80-90°C)
- Catalyst: Acidic catalyst such as hydrochloric acid or acetic acid
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would likely involve optimization of the reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-bromophenyl)methylidene]-2-(quinolin-8-yloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinolin-8-yloxyacetic acid derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products
Oxidation: Quinolin-8-yloxyacetic acid derivatives
Reduction: Amine derivatives of the original compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N’-[(E)-(2-bromophenyl)methylidene]-2-(quinolin-8-yloxy)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2-(quinolin-8-yloxy)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the quinolin-8-yloxy moiety can interact with nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromophenyl)methylidene]-2-(quinolin-8-yloxy)acetohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-2-(quinolin-8-yloxy)acetohydrazide
Uniqueness
N’-[(E)-(2-bromophenyl)methylidene]-2-(quinolin-8-yloxy)acetohydrazide is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its 3- and 4-bromophenyl counterparts.
Properties
Molecular Formula |
C18H14BrN3O2 |
---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C18H14BrN3O2/c19-15-8-2-1-5-14(15)11-21-22-17(23)12-24-16-9-3-6-13-7-4-10-20-18(13)16/h1-11H,12H2,(H,22,23)/b21-11+ |
InChI Key |
RLTQXOIWZXRECZ-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=CC3=C2N=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=CC3=C2N=CC=C3)Br |
Origin of Product |
United States |
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